1-Chlorononane physical and chemical properties data sheet
1-Chlorononane physical and chemical properties data sheet
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of 1-chlorononane (B146367), also known as n-nonyl chloride. The information is curated for technical applications, offering precise data, experimental context, and a visualization of a key chemical transformation.
Chemical Identity and Structure
1-Chlorononane is a primary alkyl halide consisting of a nine-carbon aliphatic chain with a chlorine atom attached to the terminal carbon.[1] This structure makes it a valuable intermediate in various organic syntheses.[1][2]
| Identifier | Value |
| IUPAC Name | 1-chlorononane[3] |
| Synonyms | n-Nonyl chloride, Nonyl chloride[4] |
| CAS Number | 2473-01-0[4] |
| Molecular Formula | C₉H₁₉Cl[4] |
| Molecular Weight | 162.70 g/mol [3][4] |
| Canonical SMILES | CCCCCCCCCCl[2] |
| Appearance | Colorless to almost colorless clear liquid[2] |
Physical Properties
The physical characteristics of 1-chlorononane are essential for its handling, purification, and use in experimental setups. The following table summarizes its key physical properties.
| Property | Value | Conditions |
| Melting Point | -39.4 °C[5][6] | - |
| Boiling Point | 202-204 °C[5][6] | at 1 atm |
| Density | 0.87 g/mL[5][6] | at 25 °C |
| Refractive Index (n_D) | 1.436[5][6] | at 20 °C |
| Vapor Pressure | 0.394 mmHg[5] | at 25 °C |
| Flash Point | 74 °C (166 °F)[5][6] | Closed cup[7] |
| Solubility | Insoluble in water[2] | - |
Chemical and Safety Properties
1-Chlorononane's reactivity is primarily dictated by the terminal chlorine atom, which serves as a good leaving group in nucleophilic substitution reactions.[1] It is a key precursor for synthesizing surfactants, lubricants, and plasticizers.[2]
Safety and Handling:
-
Hazards: Causes skin and eye irritation.[2][3][5] May cause respiratory irritation.[2][3] It is a combustible liquid.[8]
-
Storage: Store in a cool, well-ventilated place below +30°C.[5][6] Keep the container tightly closed.[2]
-
Incompatible Materials: Strong oxidizing agents and strong bases.[8]
-
Decomposition: Thermal decomposition can release irritating gases and vapors, such as carbon monoxide, carbon dioxide, and hydrogen chloride gas.[8]
Experimental Protocols
The accurate determination of physical properties is fundamental to chemical research. Below are detailed summaries of standard methodologies for measuring the key properties of liquid compounds like 1-chlorononane.
a) Boiling Point Determination (Capillary Method)
This micro-method is suitable for small sample volumes.[9]
-
Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[10][11]
-
Methodology:
-
A small amount of the liquid sample is placed in a fusion tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid.[12]
-
The apparatus is attached to a thermometer and heated gradually in a heating bath (e.g., paraffin (B1166041) oil or an aluminum block).[9][10]
-
As the temperature rises, air trapped in the capillary tube escapes, seen as a stream of bubbles.[11]
-
The heat is removed, and the apparatus is allowed to cool slowly.
-
The temperature at which the liquid is drawn into the capillary tube is recorded as the boiling point. This occurs when the external pressure equals the vapor pressure of the liquid.[11]
-
-
Apparatus: Thiele tube or similar heating block, thermometer, small test tube (fusion tube), and capillary tube.[9]
b) Density Measurement (Pycnometry)
Pycnometry is a precise method for determining the density of a liquid by weighing a known volume.[13]
-
Principle: Density is defined as mass per unit volume (ρ = m/V). This method accurately measures the mass of a liquid that fills a container of a known, calibrated volume.
-
Methodology:
-
A pycnometer (a glass flask with a precisely fitted stopper) is thoroughly cleaned, dried, and weighed (m_empty).
-
The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the exterior.
-
The filled pycnometer is weighed (m_filled).
-
The mass of the liquid is calculated (m_liquid = m_filled - m_empty).
-
The density is calculated by dividing the mass of the liquid by the calibrated volume of the pycnometer (V_pyc). The volume is often determined by performing the same procedure with a reference substance of known density, such as distilled water.
-
-
Apparatus: Pycnometer, analytical balance, and a temperature-controlled water bath to ensure constant temperature.[13]
c) Refractive Index Measurement (Abbe Refractometer)
The refractive index is a characteristic property that relates to the purity of a substance.[14]
-
Principle: The refractive index (n) is the ratio of the speed of light in a vacuum to its speed in the medium.[15][16] A refractometer measures the critical angle of total internal reflection between a prism of known refractive index and the liquid sample.[15]
-
Methodology:
-
The prisms of the Abbe refractometer are cleaned with a suitable solvent (e.g., acetone) and a soft tissue.[14]
-
A few drops of the liquid sample are placed on the surface of the lower prism.[14]
-
The prisms are closed and locked. The instrument's light source, typically a sodium D-line (589.3 nm), is switched on.[16]
-
While looking through the eyepiece, the adjustment knob is turned until the field of view is divided into a light and a dark region. The dispersion compensator is adjusted to create a sharp, achromatic borderline.[14]
-
The main adjustment knob is used to center the borderline on the crosshairs.
-
The refractive index is read from the instrument's scale. The temperature must be recorded, as the refractive index is temperature-dependent.[14]
-
-
Apparatus: Abbe refractometer with a monochromatic light source and a system for temperature control.[16]
Chemical Synthesis Pathway Visualization
1-Chlorononane can be synthesized from its corresponding alcohol, 1-nonanol, via a nucleophilic substitution reaction. The diagram below illustrates a common laboratory-scale synthesis using thionyl chloride (SOCl₂), a method that produces gaseous byproducts (SO₂ and HCl), which are easily removed.
Caption: Synthesis of 1-Chlorononane from 1-Nonanol.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 1-Chlorononane | C9H19Cl | CID 17185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Nonane, 1-chloro- [webbook.nist.gov]
- 5. 1-chlorononane [chembk.com]
- 6. 2473-01-0 CAS MSDS (1-CHLORONONANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 1-Chlorononane 98 2473-01-0 [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. Video: Boiling Points - Concept [jove.com]
- 12. byjus.com [byjus.com]
- 13. knowledge.reagecon.com [knowledge.reagecon.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Refractive index - Wikipedia [en.wikipedia.org]
- 16. mt.com [mt.com]
